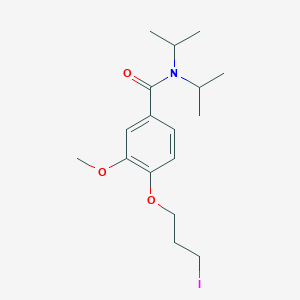
2-Oxo-2-phenoxyethyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenoxyethyl decanoate is an organic compound with the molecular formula C18H26O4. It is an ester derived from decanoic acid and 2-oxo-2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenoxyethyl decanoate typically involves the esterification of decanoic acid with 2-oxo-2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-120°C for several hours until the desired ester is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as Amberlyst 15, can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenoxyethyl decanoate can undergo various chemical reactions, including:
Esterification: Formation of the ester from decanoic acid and 2-oxo-2-phenoxyethanol.
Hydrolysis: Breaking down the ester into its constituent acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols such as methanol or ethanol, with a base catalyst like sodium methoxide.
Major Products Formed
Hydrolysis: Decanoic acid and 2-oxo-2-phenoxyethanol.
Transesterification: New esters and corresponding alcohols.
Scientific Research Applications
2-Oxo-2-phenoxyethyl decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and as a fixative in perfumery.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenoxyethyl decanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and 2-oxo-2-phenoxyethanol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenoxyethyl acetate
- 2-Oxo-2-phenoxyethyl butyrate
- 2-Oxo-2-phenoxyethyl hexanoate
Uniqueness
2-Oxo-2-phenoxyethyl decanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 2-Oxo-2-phenoxyethyl acetate results in different solubility, volatility, and reactivity characteristics .
Properties
CAS No. |
145300-32-9 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2-oxo-2-phenoxyethyl) decanoate |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-11-14-17(19)21-15-18(20)22-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3 |
InChI Key |
UZVOSIYROTWEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


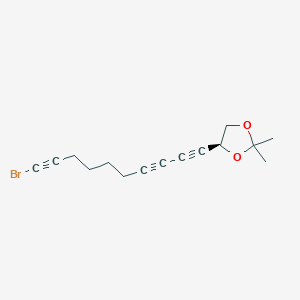
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
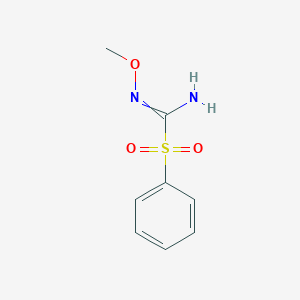
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
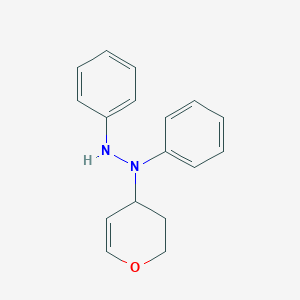
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
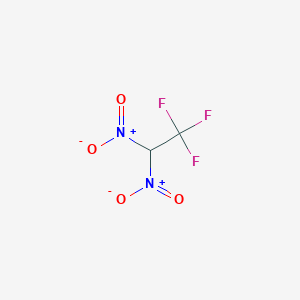
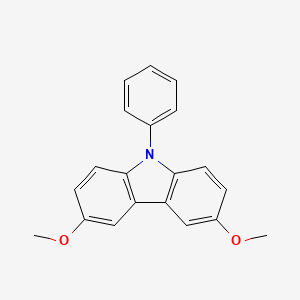
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)

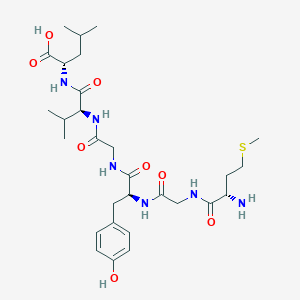
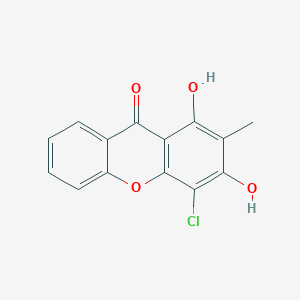
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
